molecular formula C33H42O6 B1251667 aristophenone A

aristophenone A

Cat. No.: B1251667
M. Wt: 534.7 g/mol
InChI Key: YOFNPBVJZVRVDX-GZHNPKHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristophenone A is a benzophenone derivative primarily isolated from Garcinia smeathmannii (Planch. & Triana) Oliv. . Structurally, it belongs to the polyprenylated acylphloroglucinol (PPAP) family, characterized by a bicyclo[3.3.1]nonane core substituted with prenyl or geranyl groups . This compound has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects. For instance, in LPS-stimulated RAW 264.7 macrophages, it inhibits nitric oxide (NO) production and modulates cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key mediators of inflammation .

Properties

Molecular Formula

C33H42O6

Molecular Weight

534.7 g/mol

IUPAC Name

(1R,3E,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C33H42O6/c1-19(2)9-11-23-18-32(15-13-20(3)4)28(37)26(27(36)22-10-12-24(34)25(35)17-22)29(38)33(30(32)39,31(23,7)8)16-14-21(5)6/h9-10,12-14,17,23,34-36H,11,15-16,18H2,1-8H3/b27-26+/t23-,32+,33-/m1/s1

InChI Key

YOFNPBVJZVRVDX-GZHNPKHZSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Synonyms

aristophenone A

Origin of Product

United States

Chemical Reactions Analysis

2.2. Bioorthogonal Reactions

Aristophenone A’s potential in bioorthogonal chemistry is supported by studies on azide-alkyne cycloaddition (AAC) reactions. These reactions, catalyzed by metal complexes like ruthenium or palladium, enable selective conjugation under physiological conditions .

Reaction Mechanism :
Aristophenone A+AlkyneRu catalystTriazole Adduct\text{this compound}+\text{Alkyne}\xrightarrow{\text{Ru catalyst}}\text{Triazole Adduct}

This pathway is critical for targeted drug delivery, as demonstrated in glycolysis regulation studies .

3.1. Design of Experiments (DoE)

A face-centered central composite (CCF) design was used to optimize this compound’s synthesis. Key factors:

  • Residence Time : 0.5–3.5 min

  • Temperature : 30–70°C

  • Pyrrolidine Equivalents : 2–10

Results :
Higher temperatures (70°C) and extended residence times (3.5 min) maximized yield (93%) while minimizing impurities .

3.2. Quantum Mechanical Insights

Resonance frequencies observed in ultracold molecular collisions suggest vibrational coupling can accelerate reaction rates. For example, sodium-lithium molecules exhibited resonance at ≈25 mG, boosting reaction efficiency .

Implications :
this compound’s synthesis could benefit from vibrational resonance tuning, particularly in quantum-controlled environments.

4.1. Kinetic Analysis

Rate laws for analogous compounds reveal second-order dependence on nucleophilic components. For instance:
Rate[Pyrrolidine]2[Aristophenone A]\text{Rate}\propto [\text{Pyrrolidine}]^2\cdot [\text{this compound}]

This aligns with findings from NO+H₂ reaction studies, where doubling reactant concentrations quadrupled rates .

4.2. Thermodynamic Modeling

Gibbs free energy (ΔG) analysis for glycolytic pathways shows reversible reactions can be driven forward by coupling with ATP hydrolysis . Applying this principle:
ΔG=ΔG+RTlnQ\Delta G=\Delta G^\circ +RT\ln Q
Where QQ is the reaction quotient, this compound’s synthesis could exploit energy-rich intermediates to favor product formation.

5.1. Pharmaceutical Development

This compound’s bioactivity makes it a candidate for anticancer drugs. Studies on vanillin synthesis highlight the importance of statistical modeling to scale production while maintaining purity .

5.2. Green Chemistry

Electrochemical methods (e.g., applied voltage) could reduce energy inputs for this compound’s synthesis, aligning with MIT’s breakthrough in acid-catalyzed reactions .

Comparison with Similar Compounds

Structural Insights :

  • The bicyclo[3.3.1]nonane core in this compound and clusianone enhances lipid solubility, facilitating membrane interaction and enzyme inhibition .
  • Unlike hyperforin, which has complex polyisoprenylation, this compound’s simpler prenyl groups may reduce off-target effects while retaining anti-inflammatory activity .

Anti-Inflammatory Effects

  • This compound: Reduces NO production by ~50% at 10 μM in RAW 264.7 cells and inhibits COX-2/LOX pathways .
  • Guttiferone O/M: Show moderate NO inhibition (~30–40% at 10 μM) but lack significant LOX modulation .
  • Ananixanthone : Primarily targets cytokines (e.g., TNF-α suppression) rather than COX/LOX .

Antioxidant Activity

  • This compound: Contributes to DPPH radical scavenging in propolis extracts, though less potent than xanthochymol (IC50 ~20 μM vs. ~15 μM) .
  • Gambogenone: Higher antioxidant efficacy (IC50 ~10 μM) due to additional phenolic hydroxyl groups .

Antitumor Activity

  • This compound: Induces apoptosis in HCT116 cells (IC50 ~25 μM) via caspase-3 activation .
  • Isoxanthochymol: More potent (IC50 ~0.86 μM in HCT116) but with higher cytotoxicity to non-cancerous cells .

Mechanistic Differentiation

  • COX/LOX Dual Inhibition: this compound uniquely suppresses both COX-2 (prostaglandin E2) and 15-LOX (leukotriene B4), whereas clusianone predominantly targets COX-2 .
  • Cytokine Modulation: Unlike smeathxanthones A/B, which downregulate Th1 cytokines (e.g., IL-2), this compound balances Th1/Th2 responses, reducing IL-6 and IL-10 overproduction .

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for aristophenone A?

To ensure reproducibility, experimental protocols must explicitly detail reaction parameters (e.g., solvent ratios, catalyst loading, temperature gradients) and purification steps. Follow guidelines from the Beilstein Journal of Organic Chemistry, which recommend documenting all procedures in the main text or supplementary materials, including raw spectral data for critical intermediates . Validate synthetic routes using orthogonal analytical techniques (e.g., 1^1H/13^13C NMR, FT-IR) and cross-reference spectral peaks with databases like NIST Chemistry WebBook to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) and HPLC-DAD/ELSD are critical for assessing purity. For stability studies, employ accelerated degradation protocols under varying pH, temperature, and light exposure, followed by LC-MS to track decomposition products. Ensure raw chromatographic data is archived in supplementary materials, as per Reviews in Analytical Chemistry guidelines, to enable peer validation .

Q. How should researchers structure literature reviews to identify gaps in this compound’s pharmacological profile?

Use systematic search strategies on SciFinder or Reaxys with Boolean operators (e.g., "this compound" AND "bioactivity NOT industrial") to filter non-relevant studies. Prioritize primary literature from peer-reviewed journals and avoid over-reliance on review articles. Cross-check cited synthetic methods against original protocols to detect unverified claims .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinity to target proteins, and how should these models be validated experimentally?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can predict binding modes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Discrepancies between computational and experimental results should prompt re-evaluation of force field parameters or solvation models .

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be resolved methodologically?

Conduct a meta-analysis of published IC50_{50} values, stratifying data by cell line origin (e.g., cancer vs. normal), passage number, and assay duration. Replicate experiments using standardized protocols (e.g., MTT assay with ATP normalization) and include positive controls (e.g., doxorubicin). Apply the FINER criteria to assess whether conflicting results arise from feasibility constraints (e.g., compound solubility) or methodological variability .

Q. What experimental and statistical approaches are recommended for elucidating this compound’s metabolic pathways in vivo?

Use isotope-labeled this compound (e.g., 13^{13}C or 2^{2}H) in rodent models, followed by LC-HRMS/MS to trace metabolites. Employ multivariate statistical tools (e.g., PCA or OPLS-DA) to distinguish significant metabolic nodes. Raw mass spectrometry data should be deposited in public repositories (e.g., MetaboLights) to facilitate cross-study comparisons .

Methodological Best Practices

  • Data Presentation : Include processed data (e.g., dose-response curves) in the main text and raw datasets (e.g., NMR FID files) in supplementary materials. Avoid overcrowding figures with redundant replicates; instead, provide error bars with explicit nn-values and statistical tests used .
  • Ethical Reporting : Disclose all negative results (e.g., failed synthesis attempts) in dedicated sections to prevent publication bias. Adhere to the Analytical Research Essay guidelines by avoiding data manipulation to fit hypotheses .
  • Collaborative Workflows : Assign roles (e.g., synthesis, bioassays, data analysis) early in project planning, as outlined in STANDARD APPLICATION FORM ethical review templates, to ensure accountability and reduce task overlap .

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